Tadalafil dioxolone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

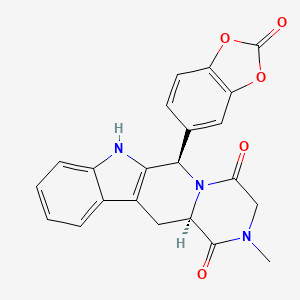

Tadalafil dioxolone, also known as this compound, is a useful research compound. Its molecular formula is C22H17N3O5 and its molecular weight is 403.394. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 2’-Oxo Tadalafil, also known as Tadalafil Dioxolone, is phosphodiesterase-5 (PDE5) . PDE5 is an enzyme found in high concentrations in the corpus cavernosum of the penis and, to a lesser extent, in vascular smooth muscle cells . It plays a crucial role in the degradation of cyclic guanosine monophosphate (cGMP), a molecule that is involved in the regulation of blood flow in certain parts of the body .

Mode of Action

2’-Oxo Tadalafil acts as a selective inhibitor of PDE5 . By inhibiting PDE5, it prevents the degradation of cGMP . This leads to an increase in cGMP levels, which in turn triggers a series of biochemical events leading to the relaxation of smooth muscle cells. This relaxation allows for increased blood flow, which is particularly relevant in the treatment of conditions like erectile

Biochemische Analyse

Biochemical Properties

2’-Oxo Tadalafil interacts with various enzymes and proteins in biochemical reactions. As a derivative of Tadalafil, it is expected to share similar biochemical properties. Tadalafil is a selective inhibitor of the enzyme phosphodiesterase type 5 (PDE5), which degrades cyclic guanosine monophosphate (cGMP) and/or cyclic adenosine monophosphate (cAMP) . The inhibition of PDE5 by 2’-Oxo Tadalafil could potentially lead to an increase in cGMP and cAMP levels, affecting various biochemical pathways.

Cellular Effects

The cellular effects of 2’-Oxo Tadalafil are yet to be fully elucidated. Studies on Tadalafil have shown that it can influence cell function. For instance, Tadalafil has been shown to modulate aromatase activity and androgen receptor expression in human osteoblastic cells . It is plausible that 2’-Oxo Tadalafil may exert similar effects on cells, influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2’-Oxo Tadalafil is likely to be similar to that of Tadalafil. Tadalafil exerts its effects at the molecular level by inhibiting the PDE5 enzyme, thereby increasing the levels of cGMP and cAMP . This can lead to various downstream effects, including smooth muscle relaxation and vasodilation .

Temporal Effects in Laboratory Settings

Studies on Tadalafil have shown that it has a long duration of action, up to 36 hours . This suggests that 2’-Oxo Tadalafil may also exhibit long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

Studies on Tadalafil have shown that it can exert protective effects in various animal models of cardiomyopathy

Metabolic Pathways

Tadalafil is known to influence the nitric oxide-cyclic GMP-protein kinase G (NO-cGMP-PKG) axis, which plays a significant role in various metabolic processes .

Transport and Distribution

Studies on Tadalafil have shown that it is rapidly absorbed, with peak plasma levels observed between 30 minutes and 6 hours after administration . This suggests that 2’-Oxo Tadalafil may also be rapidly transported and distributed within cells and tissues.

Subcellular Localization

Pde5, the enzyme that Tadalafil inhibits, is found in high concentrations in the corpus cavernosum of the penis and, to a lesser extent, in vascular smooth muscle cells . This suggests that 2’-Oxo Tadalafil may also localize to these areas within cells.

Biologische Aktivität

Tadalafil dioxolone, a derivative of tadalafil, is primarily recognized for its role as a phosphodiesterase type 5 (PDE5) inhibitor. This compound has been studied for its biological activity, particularly in the treatment of erectile dysfunction (ED) and other related conditions. The following sections detail its pharmacological properties, efficacy, safety profiles, and relevant research findings.

This compound functions by inhibiting the PDE5 enzyme, which is responsible for the breakdown of cyclic guanosine monophosphate (cGMP). By preventing this breakdown, this compound enhances the effects of nitric oxide (NO), leading to increased cGMP levels in the corpus cavernosum. This results in vasodilation and improved blood flow, facilitating erection during sexual stimulation .

Clinical Trials Overview

Numerous clinical trials have evaluated the efficacy of tadalafil and its derivatives. A meta-analysis involving 1,596 participants demonstrated that tadalafil significantly improved erectile function as measured by the International Index of Erectile Function (IIEF) scores. The results indicated a mean difference (MD) of 3.09 (95% CI: 0.92–5.26) when comparing tadalafil with placebo .

Table 1: Summary of Efficacy Findings

| Study Type | Sample Size | Treatment Duration | Key Findings |

|---|---|---|---|

| Randomized Trials | 1,112 | 12 weeks | Significant improvement in IIEF scores (p < 0.001) |

| Long-term Use | 1,393 | 18 months | Improved IPSS scores; favorable safety profile |

| Meta-Analysis | 6 studies | ≥ 6 months | Greater increases in IIEF domain compared to control |

Safety Profile

This compound has been reported to have a favorable safety profile. In long-term studies, adverse events were generally mild and included headache, dyspepsia, and myalgia . A significant observation was that no serious adverse events were reported in most studies, indicating good tolerability among users.

Table 2: Adverse Events Reported

| Adverse Event | Incidence (%) |

|---|---|

| Headache | 10 |

| Dyspepsia | 7 |

| Myalgia | 5 |

| Back Pain | 4 |

Case Studies and Real-World Evidence

Real-world studies have corroborated findings from clinical trials. For instance, a surveillance study conducted on Japanese men with lower urinary tract symptoms showed an overall incidence of adverse drug reactions at 8.3%, consistent with known safety profiles . Moreover, improvements in quality of life were noted through changes in IPSS scores over time.

Research Findings on Derivatives

Recent studies have explored various analogues of this compound to assess their biological activity. For example, diketopiperazine-based analogues were synthesized and tested for PDE5 inhibition and cytotoxicity against various cancer cell lines. While some derivatives exhibited promising PDE5 inhibitory activity, they generally showed lower cytotoxic effects compared to the parent compound .

Eigenschaften

IUPAC Name |

(2R,8R)-6-methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O5/c1-24-10-18(26)25-15(21(24)27)9-13-12-4-2-3-5-14(12)23-19(13)20(25)11-6-7-16-17(8-11)30-22(28)29-16/h2-8,15,20,23H,9-10H2,1H3/t15-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWNUEJPRUVNTD-FOIQADDNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OC(=O)O5)NC6=CC=CC=C36 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OC(=O)O5)NC6=CC=CC=C36 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346602-17-2 |

Source

|

| Record name | Tadalafil dioxolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.